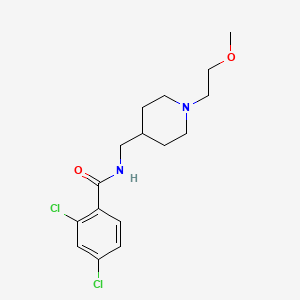

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

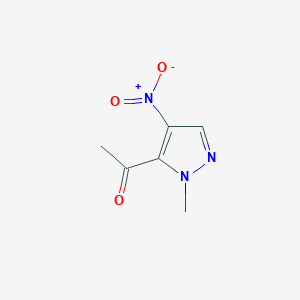

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition has been shown to have potential therapeutic applications in a variety of neurological disorders.

Applications De Recherche Scientifique

Novel Material Synthesis and Characterization

Research has highlighted the synthesis and characterization of new materials, such as polyimides, which are significant in various industrial applications due to their excellent thermal stability and mechanical properties. For instance, aromatic diamines substituted with a trifluoromethyl group have been synthesized and used to prepare polyimides demonstrating good solubility in strong organic solvents and exhibiting high glass-transition temperatures alongside substantial thermal stability (Liu et al., 2002). This research contributes to the development of materials with potential applications in aerospace, electronics, and coatings.

Anticancer Drug Development

In the realm of anticancer drug development, compounds related to N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide have been explored for their biological activity. For example, the synthesis and anticancer evaluation of specific N-substituted benzamides revealed potential in treating various cancer types. These compounds exhibit moderate to excellent anticancer activity, offering insights into new therapeutic avenues (Ravinaik et al., 2021).

Innovative Synthetic Methodologies

Innovative synthetic methodologies involving the compound's structural motif have been developed to facilitate the creation of heterocyclic systems, which are crucial in pharmaceutical chemistry. For example, metal-free synthesis strategies for constructing biologically significant structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported. This approach allows for the efficient creation of complex molecules with potential therapeutic applications (Zheng et al., 2014).

Analytical Chemistry Applications

Furthermore, the compound's derivatives have found applications in analytical chemistry, particularly in the development of novel methodologies for separating and characterizing pharmaceutical compounds. For instance, nonaqueous capillary electrophoresis has been employed to separate imatinib mesylate and related substances, showcasing the potential of N-substituted benzamides in enhancing analytical techniques (Ye et al., 2012).

Propriétés

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZDGKLRCKCVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)

![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2680395.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)